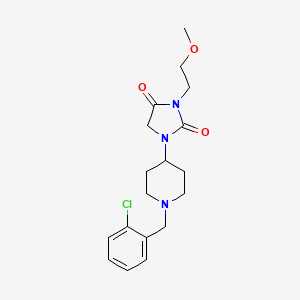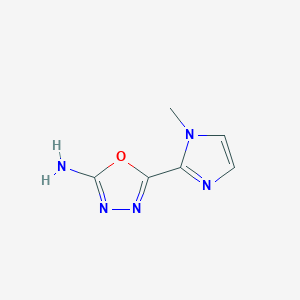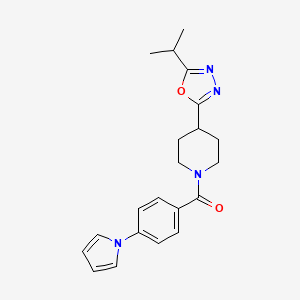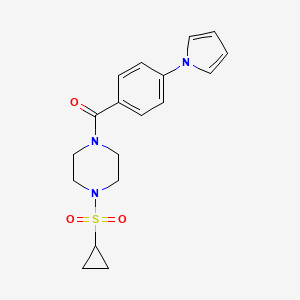![molecular formula C25H21N3O2 B2548542 N-([1,1'-bifenil]-2-il)-2-(6-oxo-3-fenilpiridazin-1(6H)-il)propanamida CAS No. 1203408-73-4](/img/structure/B2548542.png)
N-([1,1'-bifenil]-2-il)-2-(6-oxo-3-fenilpiridazin-1(6H)-il)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide" is a synthetic molecule that appears to be related to various pharmacologically active compounds. The structure suggests it could be a hybrid molecule incorporating elements from different therapeutic classes, potentially offering a range of biological activities.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of appropriate amine precursors with acid derivatives to form the propanamide linkage. For instance, the synthesis of a structurally similar compound, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, was achieved by reacting amphetamine with flurbiprofen . This method could potentially be adapted for the synthesis of the compound , using suitable starting materials that incorporate the biphenyl and pyridazinyl moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. For example, the structure of a fentanyl analogue was elucidated using 1H- and 13C-NMR spectroscopy and X-ray crystallography . These techniques would likely be employed to confirm the structure of "N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide" as well.
Chemical Reactions Analysis
The compound's reactivity could be inferred from related structures. For instance, N-phenylmaleimide reacts with a 1,3-oxazin-2-one to yield a pyridine derivative through a Diels–Alder reaction . The pyridazinyl moiety in the compound of interest may similarly engage in cycloaddition reactions, given the right reaction conditions and partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically predicted using computational methods and then confirmed through experimental data. For example, the physicochemical properties of carboxamide and propanamide derivatives were calculated using the Molinspiration Program . These properties, including solubility, lipophilicity, and stability, would be crucial for understanding the behavior of "N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide" in biological systems and its potential as a therapeutic agent.
Relevant Case Studies
Case studies involving similar compounds have demonstrated a range of biological activities. For instance, certain N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives showed promising anticonvulsant properties . Another study found that N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides had potential antiallergic activity . These findings suggest that "N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide" could also exhibit significant pharmacological effects, warranting further investigation.
Aplicaciones Científicas De Investigación
- Material de Transporte de Huecos: N-([1,1’-bifenil]-2-il)-2-(6-oxo-3-fenilpiridazin-1(6H)-il)propanamida ha sido investigado como un material de transporte de huecos en diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV). Sus propiedades electrónicas contribuyen al transporte de carga eficiente dentro de estos dispositivos .
- Nanopartículas de Paladio Soportadas en Carbono: N-([1,1’-bifenil]-2-il)-2-(6-oxo-3-fenilpiridazin-1(6H)-il)propanamida puede servir como un “ligando sólido” para la síntesis de bifenilo catalizada por nano-Pd. Se coordina con nanopartículas de Pd en carbono poroso dopado con N/O, mejorando el rendimiento catalítico .
- Dirigiéndose a la Fitoeno Desaturasa: Algunos derivados sustituidos de este compuesto, como las clases de 3-trifluorometil-1,1’-benzoxazol y bifenilo, han mostrado actividad herbicida. Los investigadores creen que la inhibición de la fitoeno desaturasa es su sitio diana .
Electrónica y Optoelectrónica Orgánicas
Catálisis y Nanomateriales
Investigación de Herbicidas
Propiedades
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-phenylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-18(28-24(29)17-16-22(27-28)20-12-6-3-7-13-20)25(30)26-23-15-9-8-14-21(23)19-10-4-2-5-11-19/h2-18H,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKBBRAUOXGAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B2548460.png)

![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)
![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)
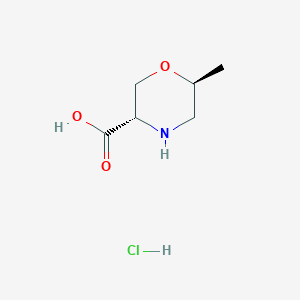
![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)

![3-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2548471.png)
